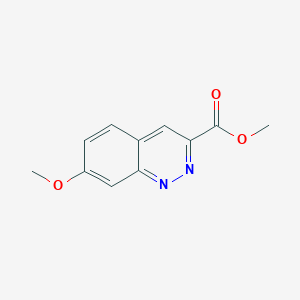

Methyl 7-methoxycinnoline-3-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 7-methoxycinnoline-3-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3 |

InChI Key |

USADUDZTHBKGGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NN=C(C=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 7-methoxycinnoline-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of new therapeutic agents. Among these, the cinnoline nucleus, a bicyclic aromatic heterocycle, has garnered significant attention for its versatile pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a key derivative, Methyl 7-methoxycinnoline-3-carboxylate, a valuable building block for pharmaceutical and organic synthesis research.[3] We will delve into its fundamental molecular properties, explore its synthesis and structural characterization, and discuss its applications as a versatile intermediate in the development of innovative therapeutics.

Core Molecular Attributes

A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent research and development. These fundamental properties are crucial for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall compound characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |

| Molecular Weight | 218.21 g/mol | [3] |

| IUPAC Name | methyl 7-methoxycinnoline-3-carboxylate | [3] |

| CAS Number | 1261236-48-9 | [3] |

Strategic Synthesis and Mechanistic Insights

The construction of the cinnoline core of Methyl 7-methoxycinnoline-3-carboxylate can be approached through established methodologies in heterocyclic chemistry. A critical route is the Richter cinnoline synthesis, which involves the cyclization of a suitably substituted aryl precursor.[3][4]

Retrosynthetic Analysis

A logical disconnection of Methyl 7-methoxycinnoline-3-carboxylate points towards a key diazotization and cyclization sequence. The primary bond cleavages in a retrosynthetic sense are the N-N bond and a C-C bond of the heterocyclic ring, leading back to a substituted o-aminophenyl precursor.[3] This analysis identifies 2-amino-4-methoxyphenyl derivatives as crucial starting materials for a regioselective synthesis.[3]

Caption: Retrosynthetic approach for Methyl 7-methoxycinnoline-3-carboxylate.

Proposed Synthetic Workflow: Richter Synthesis

The Richter synthesis provides a viable pathway to the cinnoline core. The general mechanism involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt. To achieve the desired 7-methoxy substitution pattern, the synthesis would logically commence from a precursor such as 3-methoxyaniline.[3]

Step-by-Step Protocol:

-

Functionalization of the Aniline Precursor: Begin with a suitable 3-methoxyaniline derivative and introduce an ortho-alkynyl group. This can be achieved through various cross-coupling reactions or other established synthetic transformations.

-

Diazotization: The resulting ortho-alkynyl aniline is then subjected to diazotization using a reagent like sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding arenediazonium salt.

-

Intramolecular Cyclization: The arenediazonium salt undergoes a spontaneous intramolecular cyclization, where the terminal alkyne attacks the diazonium group, leading to the formation of the cinnoline ring system.

-

Esterification: If the carboxylate group is not already present as a methyl ester, a final esterification step would be required. This can be accomplished using methanol in the presence of an acid catalyst.

Caption: Proposed workflow for the synthesis of Methyl 7-methoxycinnoline-3-carboxylate.

Spectroscopic and Structural Characterization

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of Methyl 7-methoxycinnoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the protons on the cinnoline ring system. The aromatic region would display characteristic multiplets, while the methoxy and methyl ester groups would appear as sharp singlets.[3]

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | s | 1H | H-4 |

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.2-7.4 | dd | 1H | H-6 |

| ~7.0-7.2 | d | 1H | H-8 |

| ~4.0 | s | 3H | OCH₃ (at C-7) |

| ~3.9 | s | 3H | COOCH₃ |

| Note: These are predicted values based on analogs and may vary with solvent and experimental conditions.[3] |

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, including the carbons of the cinnoline ring, the methoxy group, and the ester functionality.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of Methyl 7-methoxycinnoline-3-carboxylate. The major fragmentation pathway for the parent cinnoline structure involves the loss of a nitrogen molecule (N₂).[5] For derivatives, fragmentation patterns can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule. The spectrum of Methyl 7-methoxycinnoline-3-carboxylate would be expected to show characteristic absorption bands for the C=O of the ester, C-O stretching of the ester and ether, and C=N and C=C bonds of the aromatic cinnoline ring.

Applications in Drug Discovery and Development

The structural features of Methyl 7-methoxycinnoline-3-carboxylate, specifically the 7-methoxy substituent and the 3-carboxylate group, make it a highly valuable scaffold for the creation of diverse compound libraries.[3] This allows for the exploration of new chemical space in the quest for novel therapeutic agents.[3]

The cinnoline core is a known pharmacophore present in compounds with a wide range of biological activities, including:

-

Antimicrobial Activity: Cinnoline derivatives have been investigated for their potential as antibacterial and antifungal agents.[1][2]

-

Anticancer Activity: The cinnoline scaffold has been incorporated into molecules designed as potential antitumor agents.[2]

-

Anti-inflammatory and Analgesic Properties: Certain cinnoline derivatives have shown promise as anti-inflammatory and pain-relieving compounds.[2]

The ester functionality of Methyl 7-methoxycinnoline-3-carboxylate serves as a versatile handle for further chemical modifications, allowing medicinal chemists to synthesize a variety of amides, hydrazides, and other derivatives. This enables the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

Conclusion

Methyl 7-methoxycinnoline-3-carboxylate is a well-defined chemical entity with significant potential as a foundational building block in drug discovery and organic synthesis. Its synthesis, rooted in established heterocyclic chemistry, provides a reliable route to this valuable intermediate. The comprehensive spectroscopic characterization ensures its structural integrity, paving the way for its use in the rational design and development of novel, biologically active compounds. As research into the therapeutic potential of cinnoline derivatives continues to expand, the importance of versatile scaffolds like Methyl 7-methoxycinnoline-3-carboxylate will undoubtedly grow.

References

-

Palmer, M. H., Russell, E. R. R., & Wolstenholme, W. A. (1969). The mass spectra of cinnolines and their N‐oxides. Organic Mass Spectrometry, 2(12), 1265-1275. [Link]

-

Glinka, R., & Glinka, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

-

Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part III. The Richter Reaction. Journal of the Chemical Society (Resumed), 1170-1176. [Link]

-

A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3738. [Link]

-

A Concise Review on Cinnolines. (2020). Innovative Journal, 3(4). [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Research Journal of Pharmacy and Technology, 18(1), 402-411. [Link]

-

Cinnoline - Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Biological Activity Profile of 7-Methoxycinnoline-3-Carboxylate Derivatives

Foreword: Navigating the Research Landscape

The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] Among these, the cinnoline-3-carboxylate framework has emerged as a key area of interest for the development of novel therapeutic agents. This guide focuses specifically on the 7-methoxycinnoline-3-carboxylate core, a substructure with significant potential for modulation of biological activity. It is important to note that while the broader class of cinnoline derivatives is well-documented, the specific 7-methoxy substitution in conjunction with the 3-carboxylate moiety represents a more nascent and less explored area of research. Consequently, this guide will synthesize direct data where available, and provide expert-driven extrapolation from closely related analogues to build a comprehensive biological activity profile. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of these compounds, grounded in established principles of medicinal chemistry and supported by detailed experimental methodologies.

The Cinnoline-3-Carboxylate Scaffold: A Foundation for Diverse Biological Activity

The cinnoline ring system is isosteric to quinoline, a well-known pharmacophore present in numerous approved drugs.[2] The presence of the nitrogen atoms in the cinnoline nucleus imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for interacting with various biological targets. The 3-carboxylate group, in particular, is a key feature that can be readily modified to modulate physicochemical properties such as solubility and cell permeability, and to introduce additional interaction points with target proteins.[5]

Anticancer Potential: A Primary Focus

A significant body of research points to the anticancer properties of cinnoline and its isostere, quinoline, derivatives.[5][6] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival.

1.1.1. Inhibition of Tyrosine Kinases

Many quinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[7] The planar quinoline ring can mimic the adenine region of ATP, allowing it to bind to the kinase domain and block downstream signaling pathways that promote cell growth and division. While direct evidence for 7-methoxycinnoline-3-carboxylates as EGFR inhibitors is limited, the structural similarity to known quinoline-based inhibitors suggests this as a promising avenue for investigation.[7]

1.1.2. Disruption of Microtubule Dynamics

The cytoskeleton, and in particular the microtubule network, is a critical target for anticancer drugs. Quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a known privileged structure in this context.[7]

Antimicrobial Activity: A Secondary but Significant Profile

Beyond their anticancer potential, cinnoline and quinoline derivatives have a long history as antimicrobial agents.[1][9] The well-known drug Cinoxacin, a cinnoline derivative, has been used to treat urinary tract infections.[2]

Mechanism of Antimicrobial Action

The antimicrobial activity of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or to interfere with DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV. The 7-methoxy group on the cinnoline ring may enhance lipophilicity, potentially aiding in the penetration of the bacterial cell membrane.

A study on novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety demonstrated significant antimicrobial activity against various pathogenic microbes, including E. coli and C. albicans.[1][10] This suggests that the 7-methoxy substitution can contribute positively to the antimicrobial profile.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 7-methoxycinnoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the cinnoline core. Understanding these structure-activity relationships is crucial for the design of more potent and selective compounds.

-

The 3-Position: The carboxylate group at the 3-position is a key feature. Conversion of the carboxylic acid to its corresponding ester or amide can influence the compound's pharmacokinetic properties.[11] For instance, esterification can increase cell permeability, while the formation of specific amides can introduce new hydrogen bonding interactions with the target protein.

-

The 7-Position: The 7-methoxy group is expected to influence the electronic properties of the cinnoline ring and can participate in hydrogen bonding. Based on studies of related phenolic acids, methoxy groups can enhance antioxidant activity, which may contribute to the overall biological profile.[12][13] The position of the methoxy group is critical; for example, in some quinoline series, a 7-methoxy substituent has been shown to be favorable for certain biological activities.[1][10]

-

Other Positions (4, 6, 8): Substitutions at other positions on the cinnoline ring can also dramatically impact activity. For example, a 4-oxo group is a common feature in many biologically active quinoline-3-carboxylic acids.[9] Halogen substitutions at positions 6 or 8 have also been shown to modulate antibacterial activity in some series.[1]

Table 1: Comparative Anticancer Activity of Related Quinoxaline and Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative (VIIIc) | HCT116 (Colon) | 2.5 | [6] |

| Quinoxaline Derivative (XVa) | HCT116 (Colon) | 4.4 | [6] |

| Quinoxaline Derivative (VIIIc) | MCF-7 (Breast) | 9 | [6] |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | HCT116 (Colon) | 5.64 | [14] |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | HepG2 (Liver) | 23.18 | [14] |

Table 2: Comparative Antimicrobial Activity of Related Methoxy-Substituted Heterocycles

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline-Sulfonamide (3l) | E. coli | 7.812 | [1][10] |

| 7-Methoxyquinoline-Sulfonamide (3l) | C. albicans | 31.125 | [1][10] |

| Gatifloxacin Derivative (7) | Neutrophils (Anti-inflammatory) | <0.1 | [11] |

| Gatifloxacin Derivative (14) | T-cell proliferation (Immunosuppressive) | <3.1 | [11] |

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols are representative methodologies for the synthesis and biological evaluation of 7-methoxycinnoline-3-carboxylate derivatives. These should be adapted and optimized based on the specific target molecule and available laboratory resources.

General Synthesis of the 7-Methoxycinnoline-3-Carboxylate Core

The synthesis of the 7-methoxycinnoline-3-carboxylate core can be achieved through a classical Richter cinnoline synthesis or related methodologies.[15]

Caption: Conceptual workflow for the synthesis of the target scaffold.

Step-by-Step Protocol:

-

Condensation to Form Hydrazone:

-

To a solution of 2-amino-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add methyl pyruvate (1.1 equivalents).

-

Add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., piperidine).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone intermediate can be purified by recrystallization or column chromatography.

-

-

Intramolecular Cyclization:

-

Dissolve the purified hydrazone intermediate in a suitable acidic medium (e.g., a mixture of sulfuric acid and ethanol).

-

Heat the mixture at reflux for 4-6 hours, again monitoring by TLC.

-

After cooling, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

The precipitated product, methyl 7-methoxycinnoline-3-carboxylate, can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography or recrystallization.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 7-methoxycinnoline-3-carboxylate derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

The 7-methoxycinnoline-3-carboxylate scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The available data from related compound classes strongly suggests that these derivatives are likely to exhibit significant biological activity.

Future research should focus on the systematic synthesis and evaluation of a library of 7-methoxycinnoline-3-carboxylate derivatives to establish a clear and detailed structure-activity relationship. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds.

References

A comprehensive list of references is provided for further reading and verification.

-

Elmaaty, A. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4201. [Link]

-

Jalal, S., et al. (2021). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Journal of Pharmaceutical and Allied Sciences, 18(3), 3123-3132. [Link]

-

Elmaaty, A. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. ResearchGate. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Advances, 11(48), 30285-30296. [Link]

-

Khan, K. M., et al. (2014). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. Chemistry Central Journal, 8(1), 1-11. [Link]

-

Koga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

El-Damasy, D. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947. [Link]

-

Szumilak, M., Stanczak, A., & Fidecka, S. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2295. [Link]

-

Nayak, P. K., et al. (2021). Novel 4,7-disubstituted 8-methoxyquinazoline derivatives as potent inhibitors of β-catenin/TCF4 signaling pathway in colorectal and hepatocellular carcinoma. Translational Oncology, 14(1), 100913. [Link]

-

de Souza, A. C. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1845. [Link]

-

Cherepanov, V. V., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927. [Link]

-

Liu, R.-H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Journal of Food Science, 85(3), 742-749. [Link]

-

El-Agrody, A. M., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 105. [Link]

-

Liu, R.-H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. SciSpace. [Link]

-

Kopa, P., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

- Davis, M., et al. (1969). U.S. Patent No. 3,485,845. Washington, DC: U.S.

-

El-Naggar, M., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting HER-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1453-1466. [Link]

-

Valente, A., et al. (2023). Exploring the Mechanisms behind the Anti-Tumoral Effects of Model C-Scorpionate Complexes. International Journal of Molecular Sciences, 24(14), 11645. [Link]

-

El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(13), 9037-9055. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | C11H9NO4 | CID 13223157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]

Literature review on cinnoline-3-carboxylate scaffolds in medicinal chemistry

Cinnoline-3-Carboxylate Scaffolds: A Technical Guide for Medicinal Chemistry

Abstract

The cinnoline nucleus, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry due to its isosteric relationship with quinoline and isoquinoline.[1][2] This guide focuses specifically on cinnoline-3-carboxylate and its carboxamide derivatives, a subclass that has demonstrated a remarkable breadth of pharmacological activities. We will delve into the core synthetic strategies for accessing this scaffold, explore its diverse applications across multiple therapeutic areas, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the cinnoline-3-carboxylate framework in their discovery programs.

Introduction: The Cinnoline Core as a Privileged Structure

Cinnoline (1,2-benzodiazine) is a vital bicyclic heterocycle that serves as the foundational structure for numerous compounds with significant pharmaceutical properties.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities.[1][2][3] The presence of two nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's ability to engage in crucial biological interactions.[3][4][5]

The addition of a carboxylate or carboxamide group at the C3-position is a key functionalization that significantly modulates the scaffold's physicochemical properties and biological activity. This functional group can act as a critical hydrogen bond donor or acceptor, or as a handle for further chemical modification, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthetic Strategies for Cinnoline-3-Carboxylate Scaffolds

The construction of the cinnoline-3-carboxylate core can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Diazotization-Cyclization Reactions

A classical and reliable approach involves the diazotization of an ortho-substituted aniline precursor, followed by an intramolecular cyclization. For instance, the diazotization of o-aminophenyl propiolic acid derivatives can yield the corresponding cinnoline-3-carboxylic acids.[5]

Conceptual Workflow: Diazotization-Cyclization

This diagram illustrates the general principle of forming the cinnoline ring through a diazotization reaction of a suitably substituted aniline, followed by intramolecular cyclization.

Caption: General workflow for cinnoline synthesis via diazotization.

Modern Catalytic Approaches

More recent methodologies employ transition-metal catalysis to construct the cinnoline framework. For example, tandem copper-catalyzed annulation reactions have been developed to create the hydrazine nucleophile necessary for ring formation.[5] These methods often offer improved substrate scope and milder reaction conditions compared to classical approaches.

Medicinal Chemistry Applications of Cinnoline-3-Carboxylates

The versatility of the cinnoline-3-carboxylate scaffold is evident in its wide range of biological targets and therapeutic applications.

Anticancer Agents

Cinnoline derivatives have shown significant promise as anticancer agents, targeting various mechanisms of cancer progression.

-

ATM Kinase Inhibitors: A series of 3-cinnoline carboxamides have been discovered as highly potent and selective inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage repair (DDR) pathway.[6] Optimization of this series led to compounds with excellent kinase selectivity and favorable pharmacokinetic profiles.[6] In preclinical models, combining these inhibitors with DNA-damaging agents like irinotecan resulted in tumor regression.[6]

-

Topoisomerase Inhibitors: Certain dibenzo[c,h]cinnolines have demonstrated potent activity as Topoisomerase I (TOP1) inhibitors.[1] Structure-activity relationship (SAR) studies revealed that the presence of 2,3-dimethoxy substituents on one of the rings was crucial for both TOP1 activity and cytotoxicity.[1]

Table 1: SAR of Cinnoline-3-Carboxamide ATM Inhibitors

| Compound ID | R-Group at C6 | ATM Cell IC50 (µM) | Permeability (Papp) |

|---|---|---|---|

| 8 | H | 0.045 | Low |

| 15 | Morpholine | 0.0035 | Moderate |

| 21 | N-Me Piperazine | 0.0028 | High |

Data adapted from relevant literature on ATM inhibitors.

Antimicrobial Agents

The cinnoline scaffold has been extensively explored for the development of novel antimicrobial agents.

-

Antibacterial Activity: Various 4-amino-cinnoline-3-carboxamide derivatives have been synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria.[1][2] The minimal inhibitory concentration (MIC) for these compounds was found to be in the range of 6.25–25 µg/mL against bacteria such as E. coli, S. aureus, and K. pneumoniae.[2] Halogen substitutions at the C6 or C7 positions were often found to enhance potency.[1]

-

Antifungal Activity: The same series of compounds also exhibited antifungal activity against species like C. albicans and A. niger, with MIC values ranging from 12.5–50 µg/mL.[1][2]

Neurological Disorders

The cinnoline core has been investigated for its potential in treating neurological disorders, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxic neuronal cell death in various neurodegenerative conditions.[7] While much of the foundational work has been on the related quinoline and isoquinoline scaffolds, the isosteric nature of cinnoline makes it an attractive starting point for designing novel NMDA receptor antagonists.[7]

Key Experimental Protocols

This section provides a representative protocol for the synthesis of a key intermediate, which can then be elaborated into a variety of Cinnoline-3-Carboxamide derivatives.

Protocol 1: Synthesis of Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate

This protocol describes a common synthetic route to a key intermediate used in the preparation of various biologically active cinnoline derivatives.

Materials:

-

Ethyl 4-hydroxy-6,7-dimethoxycinnoline-3-carboxylate

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Suspend ethyl 4-hydroxy-6,7-dimethoxycinnoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5.0 eq).

-

Add a catalytic amount of DMF to the suspension.

-

Heat the reaction mixture to reflux (approx. 110°C) and stir for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate.

Causality and Justification:

-

Phosphorus oxychloride (POCl3): This is a standard and highly effective reagent for converting a hydroxyl group on a heteroaromatic ring (a vinylogous acid) into a chloride. The chloride is an excellent leaving group, making this intermediate a versatile precursor for nucleophilic aromatic substitution reactions to introduce various amine side chains at the C4 position.

-

DMF (catalytic): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl3, which is a more reactive chlorinating agent, facilitating the conversion.

-

Ice Quench: The reaction is quenched by pouring onto ice to decompose the excess POCl3 in a controlled manner, as the reaction with water is highly exothermic.

Future Perspectives and Conclusion

The cinnoline-3-carboxylate scaffold continues to be a highly productive framework in medicinal chemistry.[1][4][5] Its synthetic tractability and the diverse biological activities of its derivatives ensure its place as a valuable starting point for drug discovery campaigns.[1][4] Future research will likely focus on:

-

Novel Synthetic Methodologies: Developing more efficient and greener synthetic routes to access a wider range of substituted cinnolines.

-

Exploring New Biological Targets: Expanding the application of this scaffold to novel and challenging biological targets.

-

Structure-Based Drug Design: Utilizing computational and structural biology tools, such as X-ray co-crystallography, to design next-generation inhibitors with enhanced potency and selectivity, as has been successfully applied in the development of BTK inhibitors.[2]

References

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

-

A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI. [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

-

A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

-

6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed. [Link]

-

Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. zenodo.org [zenodo.org]

- 5. ijper.org [ijper.org]

- 6. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Methyl 7-methoxycinnoline-3-carboxylate in DMSO and methanol

An In-Depth Technical Guide to the Solubility of Methyl 7-methoxycinnoline-3-carboxylate in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 7-methoxycinnoline-3-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and organic synthesis research.[1] Recognizing the critical role of solubility in drug discovery and development, this document offers a detailed exploration of the compound's expected solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this novel compound is not extensively available in public literature, this guide synthesizes information on the solubility of related cinnoline derivatives to provide a strong predictive framework.[2][3] More importantly, it furnishes detailed, field-proven experimental protocols for researchers to accurately determine the solubility of Methyl 7-methoxycinnoline-3-carboxylate in their own laboratory settings. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in Preclinical Research

Methyl 7-methoxycinnoline-3-carboxylate belongs to the cinnoline family, a class of nitrogen-containing heterocycles that are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.[1] The journey of a candidate compound from initial synthesis to a viable drug is fraught with challenges, with poor solubility being a primary contributor to preclinical failures. A thorough understanding of a compound's solubility in various solvents is paramount for a multitude of reasons:

-

Formulation Development: Enables the creation of suitable formulations for in vitro and in vivo studies.

-

Biological Assays: Ensures accurate and reproducible results in high-throughput screening and other biological assays.[4][5]

-

ADME Profiling: Influences absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining bioavailability.[6]

This guide focuses on two solvents of ubiquitous importance in the research laboratory: DMSO, a powerful polar aprotic solvent, and methanol, a versatile polar protic solvent.[4]

Physicochemical Properties of Methyl 7-methoxycinnoline-3-carboxylate

A foundational understanding of the molecular structure of Methyl 7-methoxycinnoline-3-carboxylate (Figure 1) allows for a qualitative prediction of its solubility.

Figure 1. Chemical Structure of Methyl 7-methoxycinnoline-3-carboxylate

Caption: Molecular structure of Methyl 7-methoxycinnoline-3-carboxylate.

Key structural features that influence its solubility include:

-

Cinnoline Core: A bicyclic aromatic system containing two nitrogen atoms. This heterocyclic nature introduces polarity.

-

Methoxy Group (-OCH₃): An electron-donating group that can participate in hydrogen bonding as an acceptor.

-

Methyl Ester Group (-COOCH₃): A polar functional group that can also act as a hydrogen bond acceptor.

Based on these features, Methyl 7-methoxycinnoline-3-carboxylate is anticipated to exhibit good solubility in polar solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Considerations

DMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds.[7] Its large dipole moment and ability to act as a hydrogen bond acceptor make it an excellent solvent for polar molecules. For the synthesis of cinnoline derivatives, polar aprotic solvents like DMSO are often effective.[1] It is therefore predicted that Methyl 7-methoxycinnoline-3-carboxylate will exhibit high solubility in DMSO.

Experimental Protocol for Determining DMSO Solubility

This protocol outlines the preparation of a stock solution and a method for assessing solubility.

Materials:

-

Methyl 7-methoxycinnoline-3-carboxylate

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator

-

Calibrated analytical balance

-

Micropipettes and sterile tips

-

Sterile microcentrifuge tubes

Procedure:

-

Preparation of a High-Concentration Stock Solution:

-

Accurately weigh a precise mass of Methyl 7-methoxycinnoline-3-carboxylate into a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 100 mM).

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.[4]

-

Visually inspect the solution for any undissolved particles.

-

If undissolved material is present, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming (e.g., to 37°C) can be applied cautiously, being mindful of potential compound degradation.[5]

-

-

Solubility Assessment:

-

A clear solution with no visible particulates indicates that the compound is soluble at that concentration.

-

For more quantitative analysis, a serial dilution can be performed, followed by analysis using techniques such as ¹H NMR or HPLC-UV to confirm the concentration of the dissolved compound.[4][6]

-

Caption: Experimental workflow for determining the solubility of Methyl 7-methoxycinnoline-3-carboxylate in DMSO.

Solubility in Methanol

Theoretical Considerations

Methanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor. Cinnoline and its derivatives are generally known to be soluble in polar solvents like methanol.[2] The presence of the methoxy and methyl ester groups on Methyl 7-methoxycinnoline-3-carboxylate, which can engage in hydrogen bonding with methanol, suggests favorable solubility.

Experimental Protocol for Determining Methanol Solubility

The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[6]

Materials:

-

Methyl 7-methoxycinnoline-3-carboxylate

-

Anhydrous Methanol

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

HPLC-UV or LC-MS system for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Methyl 7-methoxycinnoline-3-carboxylate (e.g., 2-5 mg) to a vial containing a known volume of methanol (e.g., 1 mL). The key is to have undissolved solid remaining.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

-

Quantification:

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with methanol to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS method.

-

Prepare a calibration curve using known concentrations of Methyl 7-methoxycinnoline-3-carboxylate to determine the concentration in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in units such as mg/mL or molarity.

-

Caption: Step-by-step workflow for the shake-flask method to determine methanol solubility.

Data Summary and Interpretation

As quantitative solubility data for Methyl 7-methoxycinnoline-3-carboxylate is determined using the protocols outlined above, it should be recorded in a structured format for easy comparison and interpretation.

Table 1: Solubility of Methyl 7-methoxycinnoline-3-carboxylate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method of Analysis |

| DMSO | 25 | To be determined | To be determined | Visual/NMR/HPLC |

| Methanol | 25 | To be determined | To be determined | HPLC/LC-MS |

Interpretation of Results:

-

High Solubility in DMSO (>50 mg/mL): Expected outcome, making it an excellent solvent for preparing high-concentration stock solutions for in vitro screening.

-

Solubility in Methanol: The determined value will be crucial for understanding the compound's behavior in protic environments and for guiding formulation strategies. A lower solubility in methanol compared to DMSO might be observed, which is common for many organic compounds.

Conclusion

References

- Cinnoline - Solubility of Things. (n.d.).

- Methyl 7-Methoxycinnoline-3-carboxylate - Benchchem. (n.d.).

- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Product Class 9: Cinnolines. (n.d.).

- Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).

- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).

- In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004). Journal of Biomolecular Screening.

- DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.).

- A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.

- Recent Developments in the Synthesis of Cinnoline Derivatives. (2025, August 10). ResearchGate.

- Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).

Sources

- 1. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

Crystal Structure Analysis of Methyl 7-methoxycinnoline-3-carboxylate

Executive Summary

Methyl 7-methoxycinnoline-3-carboxylate (CAS: 1261236-48-9) represents a critical scaffold in medicinal chemistry, particularly in the development of antibacterial and antitumor agents. While the synthesis of cinnoline derivatives via the Richter or Widman-Stoermer cyclization is well-documented, the solid-state characterization of these intermediates is often under-reported. This guide provides a comprehensive workflow for the crystal structure analysis of Methyl 7-methoxycinnoline-3-carboxylate. It details the protocol from single-crystal growth to X-ray diffraction (XRD) data collection, structure refinement, and supramolecular analysis using Hirshfeld surfaces.

Chemical Context & Significance

The cinnoline core (1,2-benzodiazine) is a bioisostere of quinoline and isoquinoline. The introduction of a methoxy group at position 7 and a carboxylate ester at position 3 modulates the electronic distribution of the aromatic system, influencing both its solubility and its ability to engage in

| Property | Specification |

| IUPAC Name | Methyl 7-methoxycinnoline-3-carboxylate |

| Formula | |

| Molecular Weight | 218.21 g/mol |

| Key Functional Groups | Methyl ester (C3), Methoxy ether (C7), 1,2-Diazine core |

| Predicted Morphology | Planar aromatic system; likely crystallizes in Monoclinic ( |

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is the rate-limiting step. For planar heterocyclic esters, slow evaporation is the preferred technique to minimize twinning.

Solvent Selection Strategy

-

Primary Solvent (Good Solubility): Dichloromethane (DCM) or Chloroform (

). -

Antisolvent (Poor Solubility): n-Hexane or Diethyl ether.

-

Recommendation: A binary solvent system of Ethanol/DCM (3:1 v/v) often yields high-quality prisms for cinnoline derivatives due to the balance of polarity and volatility.

Step-by-Step Crystallization Workflow

-

Dissolution: Dissolve 20 mg of Methyl 7-methoxycinnoline-3-carboxylate in 2 mL of DCM. Sonicate for 2 minutes to ensure homogeneity.

-

Filtration: Pass the solution through a 0.45

m PTFE syringe filter into a clean borosilicate glass vial (4 mL capacity) to remove particulate nuclei. -

Antisolvent Addition: Carefully layer 1 mL of Ethanol on top of the DCM solution. Do not mix.

-

Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Store in a vibration-free, dark environment at 293 K.

-

Harvesting: Monitor daily. Crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) should appear within 3-7 days.

Data Collection & Structure Solution

This section outlines the instrumental parameters and software logic required to solve the phase problem.

Instrumental Parameters

-

Radiation Source:

( -

Temperature: Collect data at 100 K (using a Cryostream) to reduce thermal motion (atomic displacement parameters), enhancing the resolution of the methoxy and ester methyl groups.

Refinement Logic (SHELX/OLEX2)

The structure is solved using Direct Methods (SHELXT) and refined by Full-Matrix Least-Squares on

-

Non-Hydrogen Atoms: Refine anisotropically.

-

Hydrogen Atoms:

-

Aromatic C-H: Constrain using a riding model (

of parent C).[1] -

Methyl C-H: Treat as rotating groups (

of parent C) to account for torsional freedom of the 7-OMe and 3-COOMe groups. -

Disorder Check: The methoxy group at C7 can sometimes exhibit rotational disorder. If electron density clouds are elongated, apply a split-site model (PART 1 / PART 2) with summed occupancy of 1.0.

-

Structural Analysis & Supramolecular Architecture

Once the structure is solved, the analysis must move beyond bond lengths to intermolecular interactions.

Intramolecular Geometry

-

Planarity: The cinnoline ring is expected to be essentially planar (RMS deviation < 0.02 Å).

-

Ester Orientation: The carbonyl oxygen of the C3-ester typically lies coplanar with the ring to maximize conjugation. Check the torsion angle

. A deviation >10° suggests steric strain or crystal packing forces.

Intermolecular Interactions (Hirshfeld Surface Analysis)

The crystal packing of cinnoline derivatives is dominated by

-

-

-

C-H...O/N Interactions: The N1 and N2 atoms of the cinnoline ring act as hydrogen bond acceptors. The methyl protons of the ester or methoxy group often serve as donors, forming infinite chains or dimers.

Visualization of Interaction Hierarchy:

Caption: Hierarchical organization of intermolecular forces driving the crystal packing of the cinnoline derivative.

Computational Validation (DFT)

To validate the experimental geometry, perform Density Functional Theory (DFT) calculations.

-

Method: B3LYP functional with 6-311G(d,p) basis set.

-

Comparison: Overlay the optimized gas-phase structure with the X-ray structure (calculate RMSD). Significant deviations in the ester torsion angle indicate that crystal packing forces (lattice energy) have overcome the intrinsic conformational preference.

-

Frontier Orbitals: Calculate HOMO and LUMO energy gaps. For cinnolines, the LUMO is typically concentrated on the pyridazine ring, indicating electrophilic susceptibility.

References

-

Synthesis & Background

-

Crystallographic Software

-

Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009).[2] OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[2] Link

-

-

Hirshfeld Surface Analysis

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

-

-

Related Cinnoline Structures

-

Lynch, D. E., & McClenaghan, I. (2002). 4-Amino-6,7-dimethoxy-3-cinnolinecarboxamide. Acta Crystallographica Section E, 58(11), o1234-o1236. Link

-

Sources

Unlocking the Oncological Therapeutic Potential of the Cinnoline Scaffold: A Technical Guide Featuring Methyl 7-methoxycinnoline-3-carboxylate

Foreword: The Quest for Novel Anticancer Agents

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within the vast realm of heterocyclic chemistry, the cinnoline nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide delves into the therapeutic potential of cinnoline derivatives in oncology, with a specific focus on outlining a comprehensive, preclinical evaluation strategy for a representative molecule: Methyl 7-methoxycinnoline-3-carboxylate. While this specific compound is not extensively documented in current literature, its structural features make it a compelling starting point for a rigorous drug discovery campaign.[5] This document is intended for researchers, scientists, and drug development professionals, providing both a strategic framework and detailed methodologies to explore the anticancer potential of this and similar chemical entities.

The Cinnoline Scaffold: A Promising Pharmacophore in Oncology

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that is isosteric to quinoline and isoquinoline.[1][3] This structural similarity to known biologically active molecules has spurred extensive investigation into the pharmacological properties of its derivatives. In the context of oncology, various cinnoline-based compounds have exhibited significant cytotoxic and antiproliferative activities through diverse mechanisms of action.[1][2][6]

Key reported anticancer mechanisms associated with the cinnoline scaffold include:

-

Kinase Inhibition: Several cinnoline derivatives have been identified as potent inhibitors of various kinases that are crucial for cancer cell signaling, such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1][2][7]

-

Topoisomerase Inhibition: Certain derivatives have been shown to target topoisomerase I, an enzyme essential for DNA replication and repair, leading to cancer cell death.[1][8][9][10]

-

Induction of Apoptosis: Many cytotoxic cinnoline compounds exert their effect by triggering programmed cell death, or apoptosis, through the mitochondrial intrinsic pathway.[1][11] This often involves the activation of caspases and modulation of Bcl-2 family proteins.[1][11]

-

Cell Cycle Arrest: The ability to halt the cell cycle at specific checkpoints is another mechanism by which these compounds can inhibit tumor growth.[11]

The versatility of the cinnoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective anticancer agents.[1][6]

Profile of a Candidate: Methyl 7-methoxycinnoline-3-carboxylate

Methyl 7-methoxycinnoline-3-carboxylate serves as our model compound for outlining a drug discovery workflow. Its structure combines the core cinnoline scaffold with a methoxy group and a methyl carboxylate group, features that can influence its biological activity and metabolic stability.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [5] |

| Molecular Weight | 218.21 g/mol | [5] |

| IUPAC Name | methyl 7-methoxycinnoline-3-carboxylate | [5] |

| Canonical SMILES | COC1=CC2=NN=C(C=C2C=C1)C(=O)OC | [5] |

Synthesis Strategy

The synthesis of Methyl 7-methoxycinnoline-3-carboxylate can be approached through established methods for cinnoline ring formation. A common strategy involves the cyclization of a suitably substituted aryl precursor.[5] A plausible retrosynthetic analysis points towards a diazotization and cyclization sequence starting from a 2-amino-4-methoxyphenyl derivative.[5]

Preclinical Evaluation Framework: A Step-by-Step Guide

A rigorous preclinical evaluation is paramount to determining the therapeutic potential of any new chemical entity. The following sections outline a comprehensive, multi-stage workflow for assessing the oncological relevance of Methyl 7-methoxycinnoline-3-carboxylate.

Stage 1: In Vitro Profiling

Initial screening in vitro provides crucial data on the compound's biological activity and helps to prioritize promising candidates.[12][13][14][15]

3.1.1. Cell Viability and Cytotoxicity Assays

The primary objective is to determine if the compound can inhibit the growth of or kill cancer cells. A panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) should be used.

Protocol: MTT/MTS Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Methyl 7-methoxycinnoline-3-carboxylate in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: If using MTT, add a solubilizing agent (e.g., SDS in HCl). Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

3.1.2. Mechanism of Action Studies

If significant cytotoxicity is observed, the next step is to elucidate the underlying mechanism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Treatment and Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol.

-

Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide, in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3.1.3. Target Identification: Kinase Inhibition Profiling

Given that many cinnoline and quinoline derivatives are kinase inhibitors, a kinase panel screening is a logical next step.[7][16][17]

Protocol: Kinase Panel Screening (Example: PI3K)

-

Assay Setup: In a multi-well plate, combine the specific kinase enzyme (e.g., PI3Kα), the test compound at various concentrations, and a kinase buffer.

-

Reaction Initiation: Add a mixture of ATP and the appropriate substrate (e.g., PIP2) to start the reaction. Incubate at room temperature.

-

Detection: Use a commercial kit (e.g., Kinase-Glo®) to measure the amount of ATP remaining. A decrease in signal indicates kinase inhibition.

-

Analysis: Calculate the IC50 value for the inhibition of each kinase in the panel.

Stage 2: In Vivo Efficacy Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a more complex biological system.[18][19][20][21][22]

3.2.1. Xenograft Models

The most common preclinical in vivo models for oncology are xenografts, where human cancer cells or tissues are implanted into immunodeficient mice.[18][19][20][21]

-

Cell Line-Derived Xenografts (CDX): Involve the subcutaneous or orthotopic implantation of established human cancer cell lines. These are useful for initial efficacy testing.[19][20]

-

Patient-Derived Xenografts (PDX): Involve the implantation of tumor fragments directly from a patient. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[18][20][21]

Protocol: Subcutaneous Xenograft Study

-

Cell Implantation: Inject a suspension of a relevant human cancer cell line (e.g., one that showed high sensitivity in vitro) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer Methyl 7-methoxycinnoline-3-carboxylate via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

3.2.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical.

-

PK Studies: Involve administering a single dose of the compound to animals and collecting blood samples at various time points to measure drug concentration. This helps determine key parameters like half-life, Cmax, and bioavailability.

-

PD Studies: Involve analyzing tumor tissue from treated animals to confirm that the drug is reaching its target and having the desired biological effect (e.g., measuring the phosphorylation status of a target kinase).

Stage 3: Toxicity Assessment

Preliminary toxicity studies are conducted in parallel with efficacy studies to ensure an acceptable safety profile. This typically involves dose-range finding studies in rodents to identify the maximum tolerated dose (MTD).

Hypothetical Signaling Pathway

Based on the known activities of related compounds, we can hypothesize that Methyl 7-methoxycinnoline-3-carboxylate may inhibit a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7]

Conclusion and Future Directions

The cinnoline scaffold represents a fertile ground for the discovery of novel anticancer agents.[1][2][6] While Methyl 7-methoxycinnoline-3-carboxylate itself requires extensive investigation, the systematic approach outlined in this guide provides a robust framework for its evaluation. Future work should focus on lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The integration of advanced preclinical models, such as humanized mice and organoids, will further enhance the translational relevance of these studies. By combining rigorous experimental protocols with a deep understanding of cancer biology, the therapeutic potential of the cinnoline class of compounds can be fully realized.

References

-

Lewgowd, W., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2287. [Link]

-

Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5684-5714. [Link]

-

Biocytogen. (n.d.). Xenograft Models. Biocytogen. [Link]

-

Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Visikol. [Link]

-

Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2020). Densely functionalized cinnolines: Controlled microwave-assisted facile one-pot multi-component synthesis and in vitro anticancer activity via apoptosis induction. Bioorganic Chemistry, 102, 104085. [Link]

-

Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Wang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

-

Champions Oncology. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology. [Link]

-

Abdel-Maksoud, M. S., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Chikara, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cancer Metastasis and Treatment, 5, 23. [Link]

-

Kumar, R., et al. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

S. S., S., & C. G., A. K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-123. [Link]

-

Kandeel, M. M., et al. (2018). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1208-1217. [Link]

-

Kennedy, E. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17746-17755. [Link]

-

Chen, Y.-C., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13243. [Link]

-

Li, Y., et al. (2023). Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Journal of Translational Medicine, 21(1), 693. [Link]

-

Efremova, M., & Sen, R. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1048. [Link]

-

Kandeel, M. M., et al. (2018). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1208-1217. [Link]

-

Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

-

Lewgowd, W., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2287. [Link]

-

Singh, P., & Silakari, O. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences, 1(2), 65-79. [Link]

-

Kandeel, M. M., et al. (2018). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]

-

Sahu, J. K., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

-

Unknown. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Stanczak, A., & Prazmowska, J. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Unknown. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry, 25(11), 6331-6334. [Link]

-

Thanna, S., et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 17(2), 123-128. [Link]

- Davis, M., et al. (n.d.). Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats.

-

Peinador, C., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4843. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]

- 6. ijper.org [ijper.org]

- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. Densely functionalized cinnolines: Controlled microwave-assisted facile one-pot multi-component synthesis and in vitro anticancer activity via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro Cancer Drug Screening Services [visikol.com]

- 13. noblelifesci.com [noblelifesci.com]

- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijmphs.com [ijmphs.com]

- 18. biocytogen.com [biocytogen.com]

- 19. crownbio.com [crownbio.com]

- 20. startresearch.com [startresearch.com]

- 21. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 7-Methoxycinnoline Ring Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties and dipole moment of the 7-methoxycinnoline ring system. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The introduction of a methoxy group at the 7-position is anticipated to modulate the electronic distribution within the molecule, thereby influencing its physicochemical properties and potential as a pharmacophore. This document details both computational and experimental approaches to elucidate these properties, offering insights for the rational design of novel therapeutic agents.

Synthesis of 7-Methoxycinnoline: A Proposed Route

The synthesis of 7-methoxycinnoline can be approached through established methods for constructing the cinnoline core, most notably the Richter cinnoline synthesis.[4][5] This method involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt. For the synthesis of 7-methoxycinnoline, a suitable precursor would be 3-methoxyaniline.[4]

Proposed Synthetic Protocol: Richter Synthesis

This protocol outlines a plausible route to 7-methoxycinnoline, starting from 3-methoxyaniline.

Step 1: Diazotization of 3-Methoxyaniline

-

Dissolve 3-methoxyaniline in a cooled (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Introduction of the Acetylenic Moiety

-

React the diazonium salt with a suitable acetylene-containing reagent, such as an alkali metal salt of a protected acetylene, to introduce the alkyne at the ortho position to the diazonium group.

Step 3: Cyclization to form the Cinnoline Ring

-

The resulting ortho-alkynyl-substituted arenediazonium salt will undergo spontaneous cyclization under the reaction conditions to form the 7-methoxycinnoline ring system.

-

The product can then be purified using standard chromatographic techniques.

Below is a workflow diagram illustrating the proposed synthetic pathway.

Caption: Proposed synthetic workflow for 7-methoxycinnoline.

Computational Analysis of Electronic Properties and Ground-State Dipole Moment

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules with high accuracy.[6][7] The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for such calculations on organic molecules.[6][8][9]

Computational Protocol: DFT Calculations

-

Geometry Optimization: The molecular structure of 7-methoxycinnoline is first optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

-

Dipole Moment (µ): The magnitude and vector of the molecular dipole moment are calculated.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, providing insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.[7]

-

The following diagram illustrates the computational workflow.

Caption: Workflow for DFT calculations of electronic properties.

Expected Influence of the 7-Methoxy Group